

An In-depth Technical Guide to L-Serine Benzyl Ester Hydrochloride

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Compound of Interest

Compound Name: *L-Serine benzyl ester hydrochloride*

Cat. No.: B554954

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of **L-Serine benzyl ester hydrochloride**, a critical intermediate in pharmaceutical and biochemical research. It covers the molecule's core properties, detailed experimental protocols, and its applications in drug development, with a focus on data presentation and process visualization.

Core Molecular Data

L-Serine benzyl ester hydrochloride is a protected derivative of the amino acid L-serine, where the carboxylic acid group is masked as a benzyl ester and the amino group is salified as a hydrochloride. This protection strategy enhances its solubility in organic solvents and makes it a valuable building block in synthetic chemistry.[\[1\]](#)[\[2\]](#)

Table 1: Molecular and Physicochemical Properties

Property	Value	Source(s)
Molecular Formula	$C_{10}H_{14}ClNO_3$	[1] [3]
Molecular Weight	231.68 g/mol	[3]
CAS Number	60022-62-0	[4]
Appearance	White to off-white crystalline powder	[1]
Melting Point	~175°C (with decomposition)	[4]
Solubility	Readily soluble in water and methanol.	[1] [3] [4]
Optical Rotation	$[\alpha]D \approx -12^\circ$ (c=4 in water)	[4]
Purity (Typical)	≥98% (HPLC/TLC)	[2] [5]

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **L-Serine benzyl ester hydrochloride** are crucial for reproducible research.

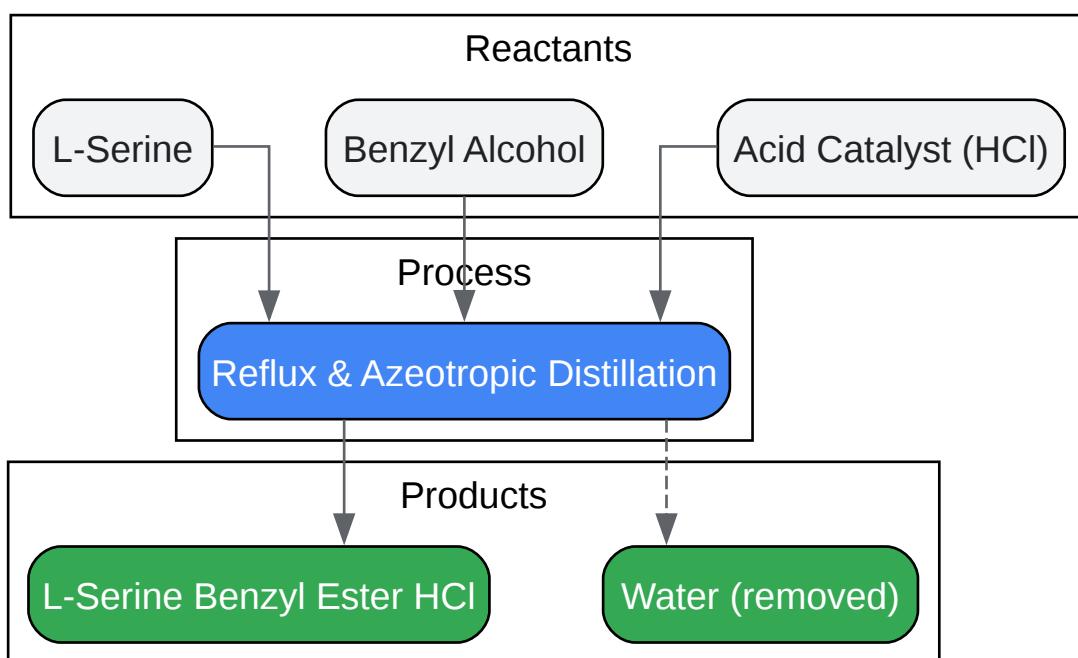
The most common method for synthesizing **L-Serine benzyl ester hydrochloride** is the direct Fischer-Speier esterification of L-serine with benzyl alcohol, using an acid catalyst.[\[1\]](#) Hydrochloric acid is often used as it serves as both the catalyst and the source of the hydrochloride salt.[\[4\]](#)

Protocol:

- Reaction Setup: Suspend L-serine in a mixture of benzyl alcohol and a non-polar solvent like benzene or cyclohexane in a round-bottom flask equipped with a Dean-Stark apparatus.
- Catalyst Addition: Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or introduce anhydrous hydrochloric acid gas.[\[6\]](#)[\[7\]](#) If using HCl, it will also form the final salt.
- Reaction Conditions: Heat the mixture to reflux (typically 80–120°C) for several hours (e.g., 5-24 hours).[\[4\]](#)[\[6\]](#) The water formed during the esterification is removed azeotropically using

the Dean-Stark trap to drive the reaction to completion.

- Work-up: After cooling, the reaction mixture is concentrated under reduced pressure to remove the solvent. The crude product is then precipitated by adding a non-polar solvent like diethyl ether.[6]
- Isolation: The resulting solid is collected by filtration, washed with cold diethyl ether to remove excess benzyl alcohol and other impurities, and dried under vacuum.



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Caption: Synthesis workflow for **L-Serine benzyl ester hydrochloride**.

For achieving high purity ($\geq 99\%$), recrystallization is a standard procedure.

Protocol:

- Dissolve the crude **L-Serine benzyl ester hydrochloride** in a minimal amount of a hot solvent in which it is highly soluble, such as ethanol or methanol.[6]
- Once fully dissolved, allow the solution to cool slowly to room temperature.

- Induce crystallization if necessary by scratching the inside of the flask or adding a seed crystal.
- Further cool the mixture in an ice bath to maximize crystal formation.
- Collect the purified crystals by filtration, wash with a small amount of the cold recrystallization solvent, and dry thoroughly under vacuum.

The identity and purity of the synthesized compound must be validated using standard analytical techniques.

Table 2: Analytical Methods

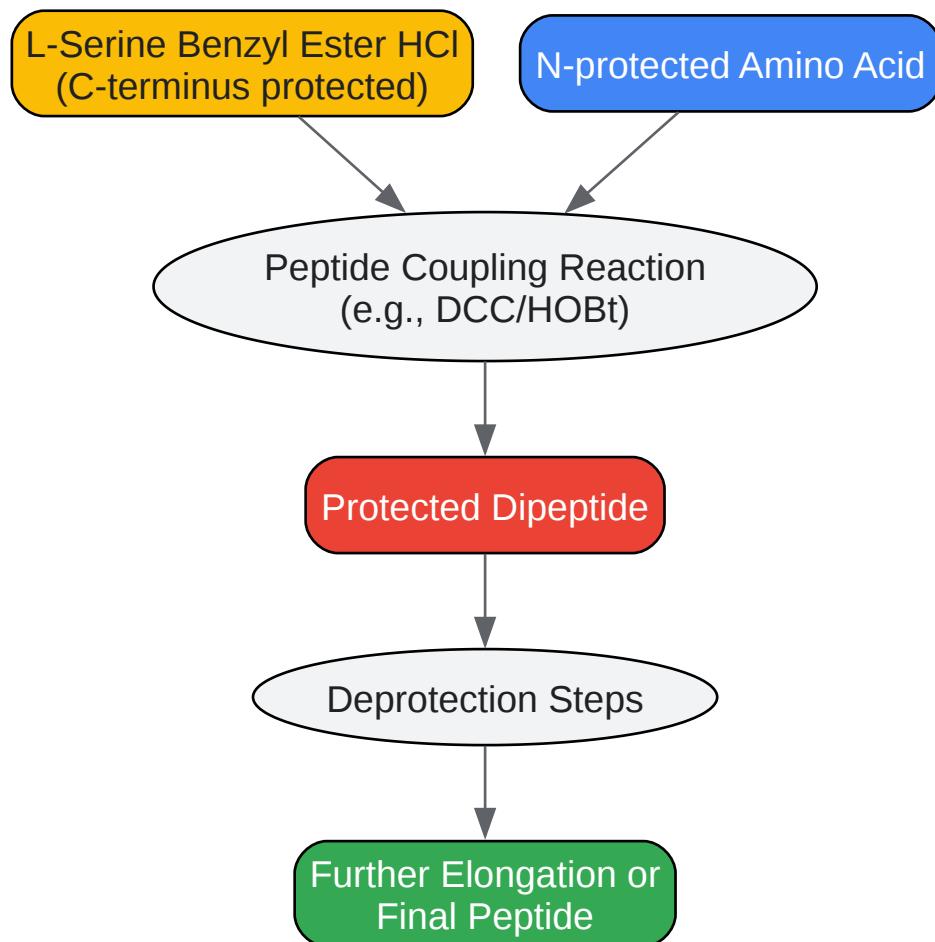
Method	Purpose	Expected Results
HPLC (High-Performance Liquid Chromatography)	Purity assessment and quantification.	A major peak corresponding to the product, with purity typically >98%. ^[8]
TLC (Thin-Layer Chromatography)	Quick purity check and reaction monitoring.	A single spot with an R _f value distinct from starting materials.
¹ H NMR (Proton Nuclear Magnetic Resonance)	Structural confirmation.	Characteristic peaks for the benzyl group (~7.3 ppm), the serine backbone protons, and the hydroxyl/amine protons. ^[6]
LC-MS (Liquid Chromatography-Mass Spectrometry)	Molecular weight confirmation.	A parent ion peak corresponding to the mass of the protonated molecule (m/z ≈ 196.09, for the free base). ^[4]

Applications in Drug Development and Research

L-Serine benzyl ester hydrochloride is a strategic asset in the synthesis of complex biomolecules and therapeutics.^[8]

Its primary application is as a C-terminally protected amino acid building block in peptide synthesis.^[2] The benzyl ester group effectively protects the carboxylic acid from participating in

unwanted side reactions during peptide bond formation. It can be deprotected under mild hydrogenolysis conditions, which preserves the integrity of other sensitive functional groups in the peptide chain.



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Caption: Role in solid-phase peptide synthesis (SPPS) workflow.

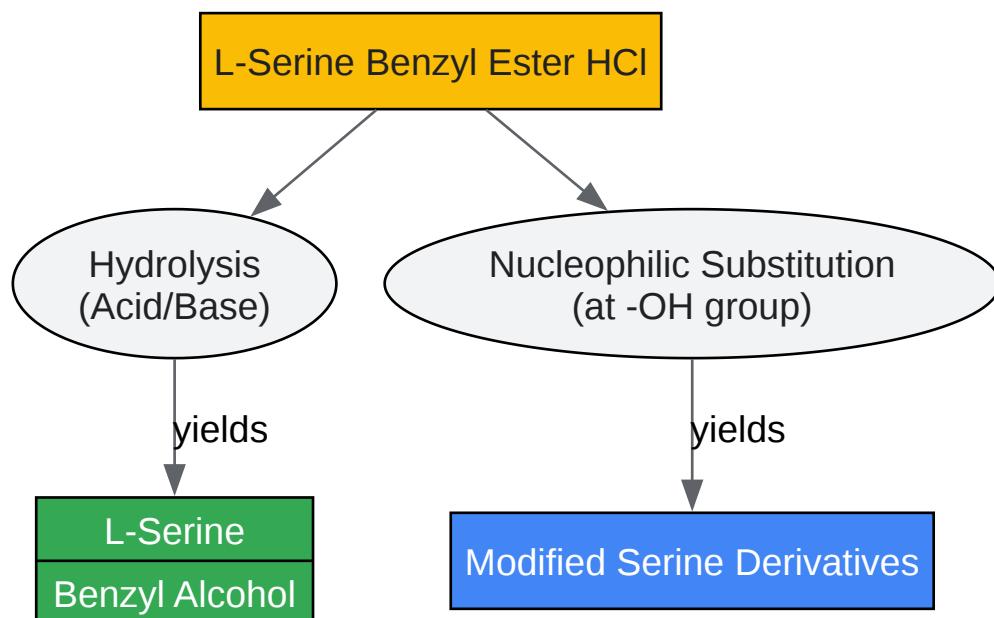
As a derivative of L-serine, this compound is used in studies related to neurotransmitter pathways.^[2] L-serine is a precursor to several important molecules in the central nervous system, including glycine and D-serine, which are co-agonists at NMDA receptors. Using protected forms like the benzyl ester allows for more controlled delivery or targeted chemical modifications in experimental models.^[2]

The compound serves as a versatile intermediate for synthesizing a range of pharmaceuticals beyond peptides. Its functional groups (amine, hydroxyl, and the protected carboxylate) can be

selectively modified. It has been used in the preparation of protease inhibitors, including those targeting HIV-1 protease.

The molecule can undergo several key reactions, making it a versatile synthetic intermediate.

- Hydrolysis: The benzyl ester can be cleaved under acidic or basic conditions to regenerate L-serine and benzyl alcohol.^[4] This reaction is fundamental for deprotection in multi-step syntheses.
- Substitution: The primary hydroxyl group of the serine moiety can undergo nucleophilic substitution, allowing for the attachment of other chemical groups to form various derivatives.^[4]



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Caption: Key chemical transformations of the title compound.

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